N-(5-chloro-2,4-dimethoxyphenyl)-N'-(4-fluorophenyl)urea
Overview
Description
N-(5-chloro-2,4-dimethoxyphenyl)-N’-(4-fluorophenyl)urea: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to a 5-chloro-2,4-dimethoxyphenyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-N’-(4-fluorophenyl)urea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 4-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of N-(5-chloro-2,4-dimethoxyphenyl)-N’-(4-fluorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(5-chloro-2,4-dimethoxyphenyl)-N’-(4-fluorophenyl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the urea group or other functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols
Scientific Research Applications
N-(5-chloro-2,4-dimethoxyphenyl)-N’-(4-fluorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. It may be used in drug discovery and development programs to identify new pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-N’-(4-fluorophenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(5-chloro-2,4-dimethoxyphenyl)-N’-(4-fluorophenyl)urea can be compared with other similar compounds, such as:
N-(5-chloro-2,4-dimethoxyphenyl)-N’-(4-chlorophenyl)urea: Similar structure but with a chlorine atom instead of a fluorine atom on the phenyl ring. This difference can affect the compound’s reactivity and biological activity.
N-(5-chloro-2,4-dimethoxyphenyl)-N’-(4-methylphenyl)urea: Contains a methyl group instead of a fluorine atom. The presence of the methyl group can influence the compound’s chemical properties and interactions.
N-(5-chloro-2,4-dimethoxyphenyl)-N’-(4-nitrophenyl)urea: Features a nitro group on the phenyl ring. The nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of N-(5-chloro-2,4-dimethoxyphenyl)-N’-(4-fluorophenyl)urea lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(4-fluorophenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c1-21-13-8-14(22-2)12(7-11(13)16)19-15(20)18-10-5-3-9(17)4-6-10/h3-8H,1-2H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZAHAYOKRLTBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC=C(C=C2)F)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.